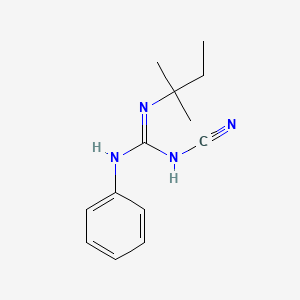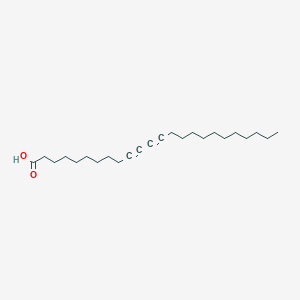
Tetracosa-10,12-diynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 10th and 12th carbon positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-10,12-diynoic acid typically involves the coupling of shorter chain alkynes. One common method is the use of the EDC/NHS method for amidation, where a solution of EDC (2.4 mmol) in dichloromethane is added to a solution of the diacetylenic acid in THF, followed by the addition of NHS (2.4 mmol) in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve solid-state polymerization techniques. For instance, the γ-ray polymerization of tricosa-10,12-diynoic acid crystals has been studied extensively, providing insights into the polymerization process and conditions .
化学反応の分析
Types of Reactions
Tetracosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The presence of triple bonds makes it susceptible to oxidation reactions.
Reduction: Reduction can convert the triple bonds into single or double bonds.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
科学的研究の応用
Tetracosa-10,12-diynoic acid has several scientific research applications:
Materials Science: It is used in the formation of polymerizable monolayers and Langmuir-Blodgett multilayers.
Chemistry: Its unique structure makes it a valuable compound for studying solid-state polymerization and other chemical processes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
作用機序
The mechanism of action of tetracosa-10,12-diynoic acid involves its ability to undergo polymerization and form extended conjugated polymer chains. This process is influenced by factors such as temperature, UV irradiation, and the presence of catalysts. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity .
類似化合物との比較
Similar Compounds
Tricosa-10,12-diynoic acid: Similar in structure but with one less carbon atom.
2,4-Diynoic acids: These compounds also contain diacetylene groups but differ in chain length and substitution patterns.
Uniqueness
Tetracosa-10,12-diynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. Its ability to form stable polymerizable monolayers and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications.
特性
CAS番号 |
73510-22-2 |
|---|---|
分子式 |
C24H40O2 |
分子量 |
360.6 g/mol |
IUPAC名 |
tetracosa-10,12-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |
InChIキー |
BTFLPMJDEYDJMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



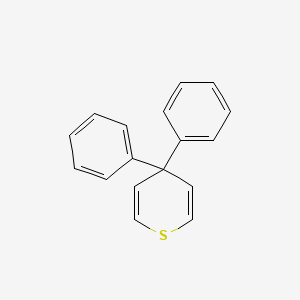
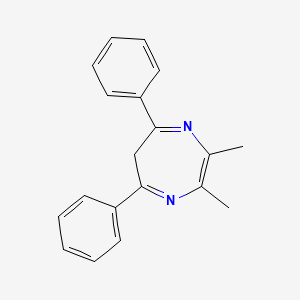
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
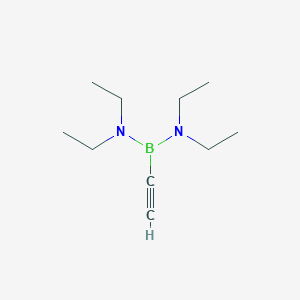
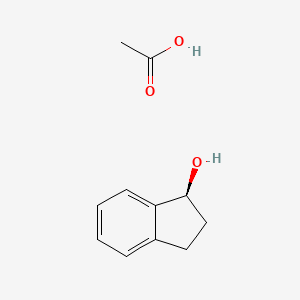
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
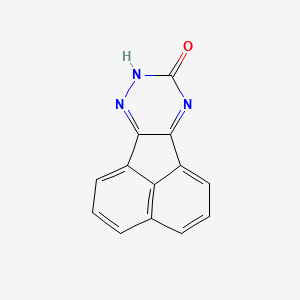
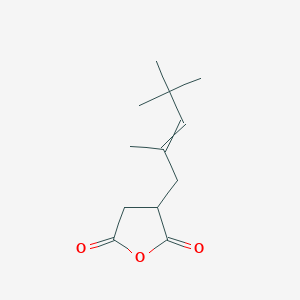
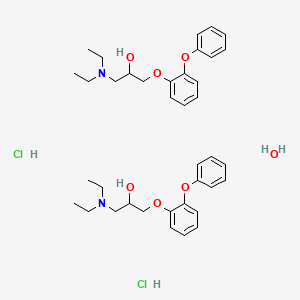
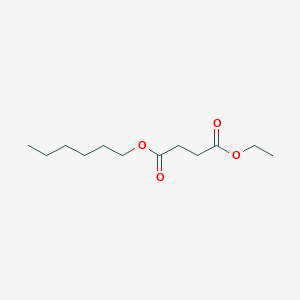
methanone](/img/structure/B14463961.png)
